7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
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Overview
Description
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate . Another method includes the reaction of anthranilic acid with excess formamide at elevated temperatures . These reactions are carried out under controlled conditions to ensure the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale condensation reactions using automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents like dimethylformamide (DMF) is common to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets in the body. It is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial activity.
4,7-dichloroquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing new therapeutic agents .
Properties
IUPAC Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c16-10-2-3-11-14(6-10)20-8-21-15(11)19-7-9-1-4-12(17)13(18)5-9/h1-6,8H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSWRVOVGHGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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